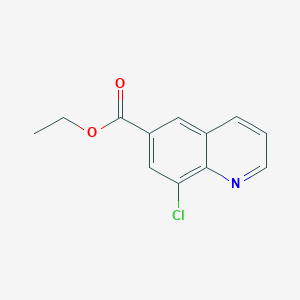
Ethyl 8-chloroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-chloroquinoline-6-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 8th position and an ethyl ester group at the 6th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to yield ethyl 8-chloroquinoline-6-carboxylate.
Pfitzinger Reaction: This method involves the reaction of isatin with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 8-chloroquinoline-6-carboxylate can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form 8-chloroquinoline-6-carboxylic acid.
Substitution: The chloro group at the 8th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-chloroquinoline-6-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 8-chloroquinoline-6-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antiviral properties
Medicine: this compound and its derivatives are investigated for their potential use as antimalarial agents. Quinoline-based compounds have a long history of use in the treatment of malaria, and ongoing research aims to develop more effective and less toxic derivatives.
Industry: The compound is used in the development of dyes and pigments. Quinoline derivatives are known for their vibrant colors and are used in the textile and printing industries.
Mechanism of Action
The mechanism of action of ethyl 8-chloroquinoline-6-carboxylate involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of nucleic acids in microbial cells, leading to cell death. The chloro group at the 8th position enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The ethyl ester group at the 6th position improves the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- Ethyl 6-chloroquinoline-3-carboxylate
- Ethyl 8-bromoquinoline-6-carboxylate
- Ethyl 8-fluoroquinoline-6-carboxylate
Comparison: Ethyl 8-chloroquinoline-6-carboxylate is unique due to the presence of the chloro group at the 8th position, which significantly enhances its biological activity compared to other halogenated derivatives. The position of the chloro group plays a crucial role in determining the compound’s interaction with molecular targets, making it more effective in certain applications. Additionally, the ethyl ester group at the 6th position improves the compound’s solubility and bioavailability, making it a preferred choice in medicinal chemistry.
Properties
CAS No. |
916812-09-4 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 8-chloroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3 |
InChI Key |
FYMPYWUKGBBZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















